molecular formula C15H12ClN3O2S2 B6523391 4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 890833-70-2

4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide

Cat. No. B6523391
CAS RN: 890833-70-2
M. Wt: 365.9 g/mol
InChI Key: VMQVVVUUVPWEJE-UHFFFAOYSA-N
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Description

4-Chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide (4-CNS) is a thiazole-based sulfonamide that has recently been studied for its potential applications in various scientific fields. It is a derivative of the widely studied benzene-1-sulfonamide, and its unique structure provides a range of interesting properties for research.

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including signal transduction pathways and metabolic pathways . The downstream effects of these changes can include altered cell function, changes in gene expression, and effects on cell growth and survival.

Pharmacokinetics

Similar compounds are generally well-absorbed and widely distributed in the body . They may be metabolized by various enzymes in the liver and other tissues, and excreted in the urine and feces . The bioavailability of the compound can be influenced by factors such as its solubility, stability, and interactions with transport proteins.

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting enzyme activity, altering cell signaling, and affecting cell growth and survival .

Action Environment

The action, efficacy, and stability of 4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues . For example, the compound’s activity may be affected by the presence of other drugs or substances that compete for the same targets or that affect the same pathways .

properties

IUPAC Name

4-chloro-N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-9-13-10-22-15(19-13)11-2-1-7-17-8-11/h1-8,10,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQVVVUUVPWEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide

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